N-(3-(trifluoromethoxy)phenyl)acrylamide
Overview
Description
N-(3-(trifluoromethoxy)phenyl)acrylamide is a useful research compound. Its molecular formula is C10H8F3NO2 and its molecular weight is 231.17 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
The compound belongs to a class of molecules that contain a trifluoromethoxy (cf3o) group, which has been found to have unique features and promising applications in various fields .
Mode of Action
The trifluoromethoxy group in the compound could potentially interact with its targets in a unique way due to its distinct properties .
Biochemical Pathways
Compounds containing the trifluoromethoxy group have been associated with various biochemical reactions .
Result of Action
The presence of the trifluoromethoxy group suggests that the compound could have unique effects due to this group’s distinct properties .
Action Environment
The trifluoromethoxy group in the compound could potentially interact with environmental factors in a unique way .
Biochemical Analysis
Biochemical Properties
N-(3-(trifluoromethoxy)phenyl)acrylamide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with human soluble epoxide hydrolase, acting as an inhibitor . This interaction is crucial as it can influence the enzyme’s activity, leading to potential therapeutic applications. The nature of these interactions often involves binding to the active site of the enzyme, thereby inhibiting its function.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. At the molecular level, this compound binds to the active sites of target enzymes, such as human soluble epoxide hydrolase, leading to inhibition of their activity . This inhibition can result in downstream effects on gene expression, particularly genes involved in inflammatory responses and metabolic processes.
Properties
IUPAC Name |
N-[3-(trifluoromethoxy)phenyl]prop-2-enamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F3NO2/c1-2-9(15)14-7-4-3-5-8(6-7)16-10(11,12)13/h2-6H,1H2,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJOJMGVPELEGKI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NC1=CC(=CC=C1)OC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F3NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.